4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl, chloro, and pyrrolidinylcarbonyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes sulfonylation with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride. Finally, the pyrrolidinylcarbonyl group is introduced through an amide coupling reaction with pyrrolidine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Pd/C and hydrogen gas are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chloro and pyrrolidinylcarbonyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline
- 4-[(4-Tert-butylphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline
Uniqueness
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the presence of the chloro group, which can undergo specific chemical reactions that other similar compounds may not. Additionally, the combination of functional groups in this compound provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-24(2,3)16-6-9-18(10-7-16)31(29,30)22-19-14-17(25)8-11-21(19)26-15-20(22)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKNGBFKNCKDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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